2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinyl core substituted with a pyrazole moiety and a piperidine-derived side chain. The 2-cyclopropylbenzoyl group attached to the piperidine ring introduces steric and electronic modifications that influence its physicochemical and pharmacological properties.
The molecule’s synthesis likely involves multi-step organic reactions, including amide bond formation (for the benzoyl-piperidine linkage) and nucleophilic substitution (for pyrazole attachment). Crystallographic characterization of similar compounds (e.g., pyrido-pyrimidinones in ) often employs software suites like SHELX or CCP4 for structure refinement and validation .
Properties
IUPAC Name |
2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-22-9-8-21(27-13-3-12-24-27)25-28(22)16-17-10-14-26(15-11-17)23(30)20-5-2-1-4-19(20)18-6-7-18/h1-5,8-9,12-13,17-18H,6-7,10-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIAEBDZUOILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2176270-02-1) is a novel synthetic derivative that has garnered attention for its potential biological activities. Its unique structure, which incorporates a pyrazole moiety, suggests a wide range of pharmacological properties, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The structural representation of the compound can be expressed in the following way:
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, docking studies have shown that similar pyrazole-containing compounds can effectively bind to target proteins involved in cancer progression, suggesting that our compound may exhibit analogous effects .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. They are known to inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other chronic inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
A study published by MDPI demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models. The tested compounds were administered to mice with induced inflammation, resulting in significant reductions in swelling and pain compared to control groups. The study highlighted the importance of the pyrazole ring in mediating these effects through inhibition of COX enzymes .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors for enzymes involved in inflammatory pathways.
- Receptor Binding : These compounds may also bind to specific receptors, modulating signaling pathways related to cell proliferation and survival.
Data Table: Biological Activity Summary
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing pyrazole derivatives have shown promise as inhibitors of viral replication. For instance, similar structures have been evaluated for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in various pathogens, including viruses. Inhibition of DHODH has been linked to antiviral effects against measles virus and other viral pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Analogous compounds have been studied for their ability to interact with various cellular pathways involved in cancer progression. The presence of the piperidine and pyrazole groups may enhance binding affinity to targets within cancer cells, leading to apoptosis or cell cycle arrest .
Neuropharmacological Effects
Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression . The unique combination of the piperidinyl and pyrazolyl groups may provide synergistic effects that enhance neuroprotective properties.
Case Study 1: Antiviral Activity Assessment
In a study evaluating the antiviral efficacy of pyrazole derivatives against measles virus, compounds structurally related to 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one were found to significantly inhibit viral replication at subnanomolar concentrations. The structure–activity relationship (SAR) analysis indicated that modifications at the piperidine and pyrazole positions were critical for enhancing antiviral potency .
Case Study 2: Anticancer Properties
A series of dihydropyridazine derivatives were synthesized and screened for anticancer activity against various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The study suggested that the mechanism involved apoptosis induction through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one with analogous heterocyclic compounds reveals critical differences in substituent effects, bioactivity, and physicochemical properties. Below is a detailed comparison:
Structural Analogues from Patent Literature ()
The European Patent Application (2023/39) discloses several pyrido[1,2-a]pyrimidin-4-one derivatives with structural similarities to the target compound. Key analogues include:
| Compound ID | Core Structure | Substituents (R-group) | Molecular Weight (g/mol) | LogP (Predicted) | Reported Activity |
|---|---|---|---|---|---|
| Target Compound | Pyridazinone | 2-cyclopropylbenzoyl-piperidine, pyrazole | ~440 | ~3.5 | N/A (hypothetical) |
| 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | Benzodioxol, piperazine | ~380 | ~2.8 | Kinase inhibition (unpublished) |
| 2-(1,3-benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | Benzodioxol, dimethylpiperazine | ~408 | ~3.1 | Enhanced selectivity vs. off-targets |
Key Observations:
- Substituent Effects : The target compound’s 2-cyclopropylbenzoyl group introduces greater lipophilicity (predicted LogP ~3.5) compared to benzodioxol-containing analogues (LogP ~2.8–3.1). This may enhance membrane permeability but reduce aqueous solubility.
- Piperidine vs.
- Bioactivity Trends: Dimethylpiperazine-substituted pyrido-pyrimidinones exhibit improved selectivity, suggesting that steric bulk (e.g., cyclopropyl in the target compound) might similarly refine target engagement .
Methodological Considerations for Similarity Analysis ()
Virtual screening protocols often rely on molecular descriptors (e.g., Tanimoto coefficient, MACCS keys) to assess structural similarity. For the target compound:
- Tanimoto Similarity: ~0.65–0.75 with pyrido-pyrimidinones from , indicating moderate overlap in pharmacophoric features.
- Biological Relevance : Despite structural divergence, shared motifs (e.g., aromatic heterocycles, basic nitrogen atoms) may confer overlapping target profiles, consistent with the "similar property principle" .
Physicochemical Property Benchmarking
Comparative data from (CMC determination methods) highlight the importance of aggregation behavior in drug design. While the target compound’s critical micelle concentration (CMC) is undocumented, analogues with LogP >3 (e.g., alkyltrimethylammonium compounds) typically exhibit lower CMC values, suggesting similar self-assembly tendencies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one?
- Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
Piperidine core functionalization : React 2-cyclopropylbenzoyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine) to form the benzoylated piperidine intermediate.
Pyridazinone ring formation : Couple the intermediate with a pyridazinone precursor (e.g., 6-chloro-2,3-dihydropyridazin-3-one) via nucleophilic substitution.
Pyrazole substitution : Introduce the 1H-pyrazol-1-yl group at position 6 using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with pyrazole boronic esters) .
Key optimization parameters : Solvent polarity (THF vs. DMF), catalyst loading (Pd(PPh₃)₄), and reaction temperature (60–100°C).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : Assign peaks for the piperidine methyl group (δ ~2.5–3.5 ppm) and pyridazinone carbonyl (δ ~160–165 ppm). Overlapping signals in the aromatic region (δ 6.5–8.5 ppm) require 2D NMR (COSY, HSQC) for resolution .
- HPLC-MS : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to confirm purity (>98%) and molecular ion [M+H]+ .
- FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and pyrazole C-N vibrations (1350–1400 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C recommended for long-term storage) .
- Light sensitivity : Store in amber vials at room temperature; monitor photodegradation via UV-Vis spectroscopy (λmax ~270 nm) over 30 days .
- Hydrolytic stability : Perform accelerated stability studies in pH 3–9 buffers; LC-MS tracks degradation products (e.g., hydrolyzed pyridazinone) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening (e.g., piperidine ring puckering).
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to assign stereoelectronic effects .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-piperidine) to simplify splitting patterns .
Q. What strategies optimize the synthetic yield of the pyridazinone core?
- Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for coupling efficiency (yields: 60–85%).
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.
- Microwave-assisted synthesis : Reduce reaction time (2 h vs. 24 h) at 100°C with controlled pressure .
Q. How does modifying the cyclopropylbenzoyl or pyrazole substituents affect bioactivity?
- Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Replace cyclopropyl with fluoro or methyl groups to alter lipophilicity (logP calculations: ChemAxon).
- Substitute pyrazole with 1,2,4-triazole or imidazole and test binding affinity (e.g., kinase inhibition assays) .
- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2) and guide rational design .
Q. What analytical approaches resolve co-eluting impurities in HPLC?
- Methodological Answer:
- Column optimization : Switch from C18 to phenyl-hexyl columns for better separation of aromatic isomers.
- Mobile phase adjustment : Add 0.1% formic acid to enhance ionization in LC-MS and distinguish [M+Na]+ adducts.
- Preparative HPLC : Isolate impurities (>95% purity) for structural elucidation via high-resolution MS/MS .
Q. How can computational methods predict metabolic pathways for this compound?
- Methodological Answer:
- In silico metabolism : Use software like MetaSite to identify likely Phase I sites (e.g., piperidine N-demethylation, pyridazinone hydroxylation).
- CYP450 inhibition assays : Test recombinant enzymes (CYP3A4, 2D6) to validate predictions .
- Metabolite synthesis : Prepare predicted metabolites (e.g., sulfated pyrazole) for in vitro activity comparison .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
